molecular formula C15H23N3O3 B1498900 Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 944450-80-0

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1498900
CAS No.: 944450-80-0
M. Wt: 293.36 g/mol
InChI Key: IIVNGRBJSABOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a pyridine ring, and a tert-butyl ester group, making it a versatile intermediate for synthesizing more complex molecules.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-(hydroxymethyl)pyridine-2-carboxylic acid and tert-butyl piperazine-1-carboxylate.

  • Reaction Conditions: The reaction involves coupling these two compounds under conditions such as refluxing in an inert atmosphere (e.g., nitrogen) with a suitable coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

  • Scale-Up: Industrial production involves optimizing the reaction conditions to achieve higher yields and purity. This may include using continuous flow reactors and automated systems to ensure consistency and efficiency.

  • Purification: The product is purified using techniques such as recrystallization, column chromatography, or preparative HPLC to obtain the desired purity level.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: The pyridine ring can undergo reduction to form piperazine derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, and acidic conditions.

  • Reduction: LiAlH₄, in anhydrous ether.

  • Substitution: Electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: 4-(carboxymethyl)pyridine-2-carboxylate derivatives.

  • Reduction: Piperazine derivatives with reduced pyridine rings.

  • Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in the study of biological systems, particularly in the development of new drugs and probes. Medicine: Industry: It can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the target and the desired outcome.

Comparison with Similar Compounds

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.

  • Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of pyridine.

Uniqueness: Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate is unique due to its combination of functional groups, which allows for diverse chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-10-12(11-19)4-5-16-13/h4-5,10,19H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVNGRBJSABOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654819
Record name tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-80-0
Record name tert-Butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.